1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
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Description
1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is a chemical compound with the CAS Number: 68094-33-7 . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The molecular formula of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is C6H5NOS2 . The average mass is 171.240 Da and the monoisotopic mass is 170.981247 Da .Physical And Chemical Properties Analysis
1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one has a melting point of 169-170°C .Scientific Research Applications
- Application : Researchers have explored the inhibitory effects of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one on cholinesterases. It may serve as a potential lead compound for drug development .
- Application : Studies have investigated the antidepressant activity of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one. Its mechanism of action and potential therapeutic benefits are areas of interest .
- Application : Researchers have synthesized and evaluated 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one derivatives. These compounds may exhibit diverse biological activities, making them valuable in medicinal chemistry .
- Application : Investigations into the electronic properties of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one suggest its potential as a building block for organic photovoltaic materials. Its absorption properties and charge transport behavior are relevant .
- Application : Researchers have explored the antibacterial and antifungal properties of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one derivatives. These compounds may serve as leads for combating infections.
- Application : Investigations into the corrosion inhibition potential of 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one have been conducted. It may find use in protective coatings for metal surfaces .
Cholinesterase Enzymes Inhibition Assay
Antidepressant (AD) Properties
Organic Synthesis and Medicinal Chemistry
Photovoltaic Materials
Antibacterial and Antifungal Agents
Corrosion Inhibition
properties
IUPAC Name |
1H-thieno[2,3-b][1,4]thiazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS2/c8-5-3-10-6-4(7-5)1-2-9-6/h1-2H,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBWQRMSEVRGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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